

Recommended phase 2 dose (RP2D) of Sabizabulin hydrochloride

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Compound of Interest

Compound Name: Sabizabulin hydrochloride

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Application Notes and Protocols: Sabizabulin Hydrochloride

Topic: Recommended Phase 2 Dose (RP2D) of Sabizabulin Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sabizabulin hydrochloride (also known as VERU-111) is an oral, first-in-class, new chemical entity that acts as a cytoskeleton disruptor.[1][2][3] It targets microtubules, which are critical components of the cytoskeleton involved in intracellular transport and cell division.[4][5] Sabizabulin is currently under investigation for the treatment of various cancers, including metastatic castration-resistant prostate cancer (mCRPC), and has also been studied in the context of viral diseases like COVID-19.[2][4] This document provides a detailed overview of the recommended phase 2 dose (RP2D) of Sabizabulin, the clinical trial protocols used to determine this dose, and its mechanism of action.

Recommended Phase 2 Dose (RP2D)

The recommended phase 2 dose of Sabizabulin is 63 mg administered orally once daily on a continuous basis.[1][5][6][7] This dose was established in a Phase Ib/II clinical study involving men with metastatic castration-resistant prostate cancer (mCRPC) who had progressed on an androgen receptor-targeting agent.[1][6][7] While a maximum tolerated dose (MTD) was not



formally defined in the dose-escalation phase, the 63 mg daily dose was selected to optimize the safety profile, particularly concerning gastrointestinal tolerability, as grade 3 diarrhea was observed at higher doses of 72 mg and 81 mg.[1][5][7]

Clinical Trial Data Summary

The determination of the RP2D for Sabizabulin was based on the findings from a Phase Ib/II clinical trial (NCT03752099).[7][8][9] Below is a summary of the key data from this study.

Table 1: Phase Ib Dose Escalation and RP2D Selection

Dose Level (Oral, Daily)	Patient Cohort	Key Observations	RP2D Decision
4.5 mg - 54 mg	mCRPC patients	Favorable safety and tolerability.	Dose escalation continued.
63 mg	mCRPC patients	Well-tolerated with preliminary signs of antitumor activity.[1][5]	Selected as the RP2D for the Phase II portion of the study.[1] [6][7]
72 mg	mCRPC patients	Grade 3 diarrhea was observed in 3 of 11 men.[5]	Dose considered to have exceeded the optimal balance of safety and efficacy.
81 mg	mCRPC patients	Grade 3 diarrhea was observed.[1]	Dose escalation was halted.

Table 2: Safety Profile at the RP2D (63 mg daily)

This table summarizes the most common adverse events observed in the combined Phase Ib/II study at the 63 mg daily dose.



Adverse Event	Grade	Frequency (>10%)	Grade ≥3 Events	Frequency
Diarrhea	Mostly Grade 1-2	>10%	Grade 3	7.4%[1][7][10]
Fatigue	Mostly Grade 1-2	>10%	Grade 3	5.6%[1][7][10]
Nausea	Mostly Grade 1-2	>10%	-	-
Decreased Appetite	Mostly Grade 1-2	>10%	-	-
ALT/AST Elevation	Mostly Grade 1-2	>10%	Grade 3	5.6% / 3.7%[1][7] [10]

Notably, neurotoxicity and neutropenia, common side effects of other microtubule-targeting agents like taxanes, were not observed with Sabizabulin treatment at any dose level.[1][2][7]

Table 3: Preliminary Efficacy at ≥63 mg Daily Dose

(n=55)

Efficacy Endpoint	Result	
Objective Response Rate (ORR) in patients with measurable disease (n=29)	20.7% (1 complete response, 5 partial responses)[1][2][7]	
PSA Declines (in 48 evaluable patients)	29.2%[1][7][10]	
Median Radiographic Progression-Free Survival (rPFS)	11.4 months[1][2][7]	
Durable Responses (>12 months)	14.5% (8/55)[7]	

Experimental Protocols

The following outlines the methodology for the Phase Ib/II clinical trial that established the RP2D of Sabizabulin.

Study Design

• Trial: A Phase Ib/II, open-label, multicenter study.



Patient Population: Men with metastatic castration-resistant prostate cancer (mCRPC) who
had progressed after treatment with at least one androgen receptor-targeting agent. The
Phase Ib portion allowed for prior taxane chemotherapy, while the Phase II portion was for
taxane-naïve patients.[1][6][10]

Objectives:

- Phase Ib: To determine the maximum tolerated dose (MTD) and the recommended Phase
 2 dose (RP2D) of Sabizabulin.
- Phase II: To evaluate the safety and preliminary efficacy of Sabizabulin at the RP2D.

Phase Ib Dose Escalation Protocol

- Design: A standard 3+3 dose-escalation design was employed.[1][6][8]
- Dosing Regimen:
 - Initial dosing involved oral administration of Sabizabulin for 7 days followed by a 14-day observation period (one 21-day cycle).[5][6]
 - If the initial intermittent dosing was well-tolerated, the schedule was expanded to continuous daily dosing.[5][8]
- Dose Levels: Doses were escalated in cohorts of 3-6 patients, starting from 4.5 mg and increasing up to 81 mg.[1][5][6]
- Dose-Limiting Toxicity (DLT) Assessment: Patients were monitored for DLTs during the first cycle of treatment.
- RP2D Selection: The RP2D was determined based on the safety and tolerability data from the dose-escalation cohorts, with the 63 mg daily dose being chosen to minimize gastrointestinal side effects while maintaining efficacy.[1][7]

Phase II Protocol

 Dose: All patients enrolled in the Phase II portion of the study received Sabizabulin at the RP2D of 63 mg orally once daily.[1][6][7]



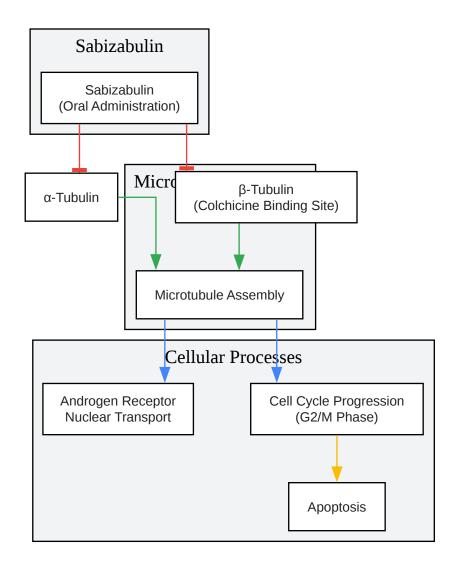
- Treatment Duration: Treatment was continued until disease progression or unacceptable toxicity.[8]
- Efficacy Assessment: Tumor responses were evaluated using the Prostate Cancer Working Group 3 (PCWG3) and Response Evaluation Criteria in Solid Tumors (RECIST 1.1) criteria.
 [1][10] Assessments included regular monitoring of Prostate-Specific Antigen (PSA) levels and imaging (CT and bone scans).[5][7]
- Safety Assessment: Adverse events were monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

Mechanism of Action and Signaling Pathway

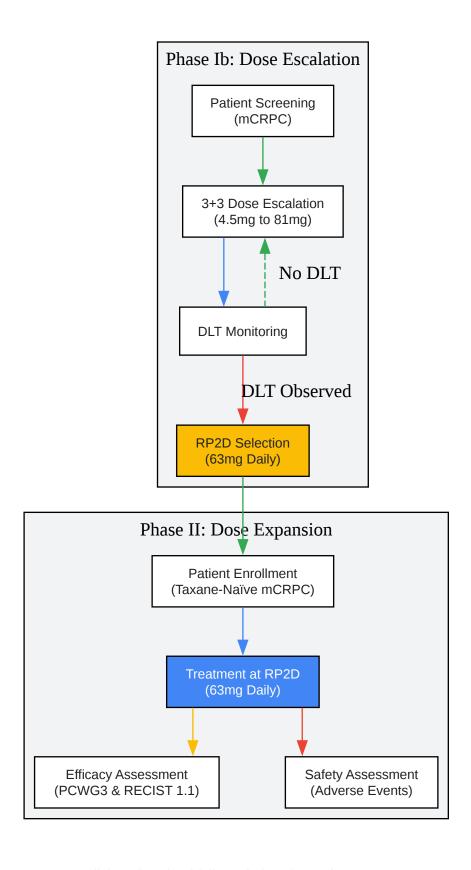
Sabizabulin exerts its anticancer effects through a unique mechanism of action that involves the disruption of the microtubule cytoskeleton.[1]

- Microtubule Disruption: Sabizabulin binds to the colchicine binding site on β-tubulin and a unique site on α-tubulin, leading to the cross-linking of α and β tubulin subunits.[1][4] This disrupts microtubule dynamics, causing microtubule depolymerization and fragmentation.[1]
- Cell Cycle Arrest and Apoptosis: The disruption of microtubule function leads to the arrest of cancer cells in the G2/M phase of the cell cycle and induces apoptosis through the activation of caspases 3 and 9 and the cleavage of PARP.[1]
- Inhibition of Androgen Receptor (AR) Transport: In prostate cancer, Sabizabulin also disrupts
 the microtubule-dependent transport of the androgen receptor into the nucleus, thereby
 inhibiting AR signaling.[3][5][6]
- Overcoming Drug Resistance: Sabizabulin is not a substrate for P-glycoprotein (Pgp), an efflux pump that often confers resistance to taxanes.[1][4]









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